(3S,5R)-3-Amino-5-hydroxypiperidin-2-one
Description
(3S,5R)-3-Amino-5-hydroxypiperidin-2-one is a six-membered lactam (piperidin-2-one) featuring stereospecific amino (-NH₂) and hydroxyl (-OH) groups at positions 3 and 5, respectively. This compound is a chiral building block in medicinal chemistry, particularly in synthesizing bioactive molecules and enzyme inhibitors. Its structural rigidity, conferred by the lactam ring, and polar functional groups make it a versatile scaffold for drug design.
Properties
IUPAC Name |
(3S,5R)-3-amino-5-hydroxypiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-4-1-3(8)2-7-5(4)9/h3-4,8H,1-2,6H2,(H,7,9)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXNGYHAVHQESZ-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC(=O)C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC(=O)[C@H]1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567215 | |
| Record name | (3S,5R)-3-Amino-5-hydroxypiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748741-06-2 | |
| Record name | (3S,5R)-3-Amino-5-hydroxypiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-Amino-5-hydroxypiperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of lithiated intermediates followed by reduction and rearrangement to generate the desired piperidine derivative . The key steps in the synthesis include:
Alkylation: Introduction of a chiral methyl group by alkylation of lithiated intermediates.
Reduction: Reduction of the intermediate to form a benzyl-protected piperidine.
Rearrangement: Rearrangement of the intermediate to generate the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems to enhance efficiency and sustainability . Flow microreactors allow for better control of reaction conditions, leading to higher yields and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-3-Amino-5-hydroxypiperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones, while reduction can yield various piperidine derivatives.
Scientific Research Applications
(3S,5R)-3-Amino-5-hydroxypiperidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of (3S,5R)-3-Amino-5-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Features
The following table compares (3S,5R)-3-Amino-5-hydroxypiperidin-2-one with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight | CAS No. | Key Structural Features | Applications |
|---|---|---|---|---|---|
| This compound | C₅H₁₀N₂O₂ | 130.15 | Not provided | Piperidin-2-one core; 3-amino, 5-hydroxy substituents | Drug intermediates, enzyme inhibitors |
| (3S,5S)-3-(Boc-amino)-5-Methylpiperidine | C₁₁H₂₂N₂O₂ | 214.31 | 951163-61-4 | Piperidine core; Boc-protected amino, 5-methyl substituent | Organic synthesis intermediates |
| (5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one | C₁₀H₁₂N₂O₂ | 192.22 | 34834-67-8 | Pyrrolidin-2-one core; 3-hydroxy, pyridinyl substituent | Nicotine metabolite analogs |
| 5-[(3S)-3-Hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one | C₁₃H₂₀N₄O₂ | 276.33 | 1807901-50-3 | Hybrid pyridazinone-pyrrolidine-piperidine structure | Medicinal chemistry lead compounds |
Stereochemical Considerations
The (3S,5R) configuration of the target compound is critical for binding to chiral biological targets. For instance, in saxagliptin synthesis (), stereochemical mismatches in intermediates lead to reduced dipeptidyl peptidase-4 (DPP-4) inhibition . Similarly, the (5S) configuration in 3-hydroxycotinine () determines its metabolic stability and receptor interactions .
Biological Activity
Overview
(3S,5R)-3-Amino-5-hydroxypiperidin-2-one is a chiral compound classified within the piperidine derivatives. Its unique stereochemistry is crucial for its biological activity, which has garnered attention in medicinal chemistry for potential therapeutic applications. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.
Biological Activities
The biological activities of this compound include:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Binding : It interacts with various receptors, influencing cellular signaling pathways and potentially modulating physiological responses.
The mechanism of action involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor, affecting biological processes that are critical in the pathophysiology of diseases. The precise mechanism varies based on the target and application.
Case Studies
- Binding Affinity Studies : Research has shown that modifications in the structure of piperidine derivatives significantly affect their binding affinity to targets like BCL6, a transcriptional repressor involved in lymphoid malignancies. The presence of hydroxyl groups enhances binding affinity and biological activity .
- Therapeutic Applications : Investigations into the therapeutic potential of this compound have indicated its role in drug development aimed at treating metabolic disorders and cancer. Its ability to modulate enzyme activity positions it as a candidate for further pharmacological studies .
Comparative Analysis
To illustrate the uniqueness of this compound in comparison to similar compounds, a table is provided below:
| Compound Name | Structure Features | Biological Activity | Binding Affinity |
|---|---|---|---|
| This compound | Chiral piperidine with hydroxyl group | Enzyme inhibition, receptor binding | High |
| (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl | Similar piperidine core | Moderate enzyme inhibition | Moderate |
| 3-amido-5-sulfonylamino-piperidines | Different functional groups | Variable activity depending on substitution | Variable |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
